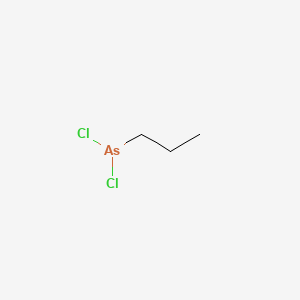![molecular formula C12H17ClINO3 B13775622 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93475-91-3](/img/structure/B13775622.png)
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is a chemical compound with the molecular formula C12H17ClINO3. It is known for its unique structure, which includes an iodophenoxy group and a dimethylazanium moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride typically involves the reaction of 4-iodophenol with chloroacetyl chloride to form 4-iodophenoxyacetyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethanol to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming phenoxyacetyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Phenoxyacetyl derivatives.
Substitution: Halogen-substituted phenoxyacetyl derivatives.
科学的研究の応用
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: In studies involving iodinated compounds and their interactions with biological systems.
Medicine: As a potential radiolabeling agent for imaging studies.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with iodine receptors, while the dimethylazanium moiety can interact with amine receptors. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium chloride
- 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
- 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
Uniqueness
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for radiolabeling applications, making it valuable in scientific research.
特性
CAS番号 |
93475-91-3 |
|---|---|
分子式 |
C12H17ClINO3 |
分子量 |
385.62 g/mol |
IUPAC名 |
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H16INO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
InChIキー |
OPDIUTJJIFADPV-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



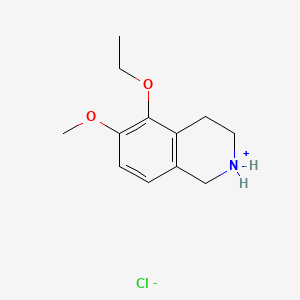

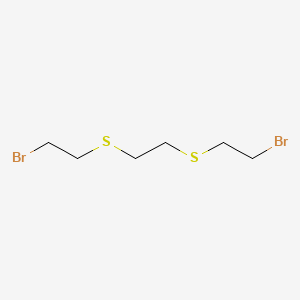
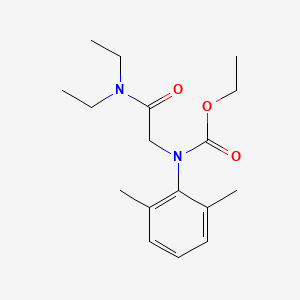
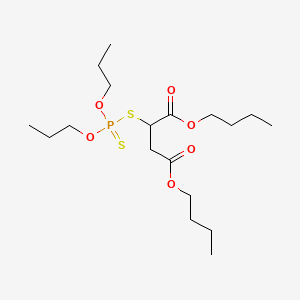
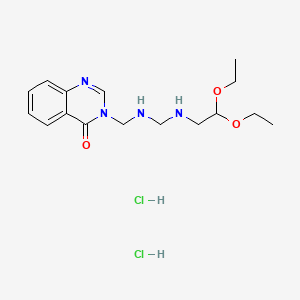

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
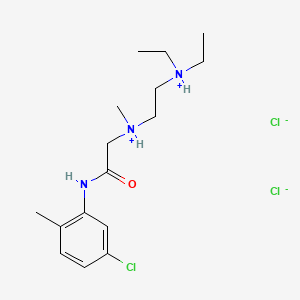


![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
